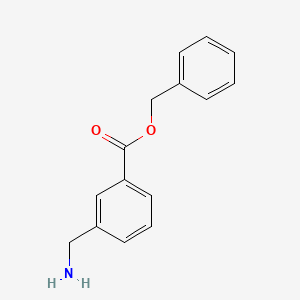

Benzyl 3-(aminomethyl)benzoate

Description

Significance of Benzoate (B1203000) Esters in Organic Synthesis

Benzoate esters, a class of organic compounds derived from benzoic acid, are pivotal intermediates in a multitude of synthetic transformations. chemicalbook.comdergipark.org.tr Their importance stems from their relative stability and the various reactions they can undergo. The ester functional group can be hydrolyzed to yield the parent carboxylic acid and alcohol, a reaction that is often a key step in multi-step syntheses. wikipedia.org Furthermore, benzoate esters can participate in transesterification reactions, allowing for the exchange of the alcohol moiety, and can undergo reduction to form benzyl (B1604629) alcohols. wikipedia.orgnumberanalytics.com

Industrially, benzoic acid esters are utilized in the production of dyes, lubricants, and as plasticizers. dergipark.org.tr In the realm of fine chemicals and pharmaceuticals, they serve as crucial building blocks for more complex molecules. dergipark.org.tr The synthesis of these esters is typically achieved through the Fischer esterification of benzoic acid with an appropriate alcohol in the presence of an acid catalyst. dergipark.org.tr Innovations in catalysis continue to improve the efficiency and environmental footprint of these synthetic methods. dergipark.org.tr

Role of Aminomethyl Moieties in Chemical Scaffolds

The aminomethyl group (-CH2NH2) is a key structural feature in a wide range of chemical scaffolds, imparting unique properties to the parent molecule. This moiety can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its ability to interact with biological targets. nih.gov The primary amine in the aminomethyl group is a versatile functional handle that can be readily modified to introduce further structural diversity. rsc.org For instance, it can undergo reactions such as acylation, alkylation, and arylation to generate a library of derivatives for structure-activity relationship (SAR) studies. rsc.org

In medicinal chemistry, the aminomethyl group is a common feature in many pharmacologically active compounds. Its presence can be crucial for binding to enzyme active sites or receptors. nih.gov In materials science, the incorporation of aminomethyl groups can influence the properties of polymers and other materials. chembk.com The modular nature of this functional group makes it a valuable component in the design of novel ligands for asymmetric catalysis and in the construction of complex molecular architectures. acs.org

Contextualization of Benzyl 3-(aminomethyl)benzoate within Advanced Chemical Research

This compound represents a unique convergence of the two aforementioned structural motifs: a benzoate ester and an aminomethylated aromatic ring. This specific arrangement of functional groups makes it a valuable building block in advanced chemical research. The molecule possesses a benzyl ester at the meta-position relative to an aminomethyl group on a benzene (B151609) ring. This trifunctional scaffold offers multiple points for chemical modification, allowing for the systematic exploration of chemical space in drug discovery and materials science.

The ester can be hydrolyzed or transesterified, the primary amine can be derivatized, and the aromatic ring can undergo further substitution. This versatility allows researchers to fine-tune the steric and electronic properties of the molecule to achieve desired biological activities or material properties. As such, this compound and its derivatives are of significant interest in the synthesis of novel pharmaceutical intermediates and functional materials. bldpharm.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

benzyl 3-(aminomethyl)benzoate |

InChI |

InChI=1S/C15H15NO2/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2 |

InChI Key |

BYBCIJRHVGNOPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CN |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for Benzyl (B1604629) 3-(aminomethyl)benzoate

Direct synthesis methods aim to form Benzyl 3-(aminomethyl)benzoate in a single primary step from readily available starting materials. A prominent example is the Fischer-Speier esterification, which involves the reaction of 3-(aminomethyl)benzoic acid with benzyl alcohol in the presence of an acid catalyst. google.comresearchgate.net This reaction is an equilibrium process where water is generated as a byproduct. To drive the reaction towards the product, water is typically removed azeotropically using a suitable solvent like toluene (B28343) or cyclohexane. researchgate.net The use of p-toluenesulfonic acid is common as a catalyst for this type of transformation. google.comresearchgate.net

Another direct approach involves the reaction of a carboxylate salt, such as sodium 3-(aminomethyl)benzoate, with benzyl chloride. This nucleophilic substitution reaction, where the carboxylate anion displaces the chloride from benzyl chloride, can be facilitated by a phase-transfer catalyst or conducted in a suitable solvent that promotes the reaction. A similar method has been described for the synthesis of benzyl benzoate (B1203000) from sodium benzoate and benzyl chloride. betterchemtech.comnjit.edu

Synthesis via Precursors and Intermediates

Multi-step syntheses provide alternative routes that may offer advantages in terms of purity, yield, or scalability by utilizing carefully chosen intermediates.

While the provided outline specifies methyl 4-(aminomethyl)benzoate hydrochloride, it is important to note that this is the para-isomer (4-isomer) and would not yield the meta-substituted (3-isomer) target compound, this compound. The chemically analogous and correct precursor for this pathway would be Methyl 3-(aminomethyl)benzoate hydrochloride .

The synthesis would proceed via transesterification. In this process, Methyl 3-(aminomethyl)benzoate is reacted with benzyl alcohol in the presence of a catalyst. This reaction exchanges the methyl group of the ester for a benzyl group. Catalysts for transesterification can be acidic or basic, and the reaction is typically driven to completion by removing the methanol (B129727) byproduct through distillation. While specific examples for this exact transesterification are not prevalent, the general principle is widely applied in ester synthesis. njit.edu The hydrochloride salt form of the starting material would need to be neutralized to the free amine prior to or during the reaction. A process for preparing the related methyl 4-(aminomethyl)benzoate from 4-(aminomethyl)benzoic acid without isolation of the hydrochloride intermediate has been developed, which could be adapted for the 3-isomer. google.com

The most fundamental precursor-based synthesis involves the esterification of 3-(aminomethyl)benzoic acid with benzyl alcohol. google.com This method is a cornerstone of ester synthesis and offers a reliable pathway to the target compound. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and heated to reflux with a solvent that allows for azeotropic removal of water, thereby shifting the equilibrium toward the ester product. researchgate.netlibretexts.org

| Reactants | Catalyst | Solvent | Key Condition | Reference |

| Optically active α-amino acid, Benzyl alcohol | p-Toluenesulfonic acid | Toluene | Azeotropic water removal | researchgate.net |

| p-Aminobenzoic acid, Ethanol | Sulfuric Acid | Ethanol | Reflux | libretexts.org |

| Carboxylic acid, Benzyl bromide | Sodium Bicarbonate | DMF/1,4-dioxane | Heat (90°C) | arkat-usa.org |

| Benzoic acid, Benzyl alcohol | Triphenylphosphine/N-Chlorobenzotriazole | Dichloromethane | Room Temperature | researchgate.net |

Table 1. Selected Conditions for Esterification Reactions.

A variation of this approach involves reacting the carboxylic acid with benzyl bromide in the presence of a non-nucleophilic base like sodium bicarbonate. arkat-usa.org The base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile to displace the bromide from benzyl bromide, forming the benzyl ester. arkat-usa.org

A highly effective, albeit multi-step, method for ester synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. prepchem.com In this pathway, 3-(aminomethyl)benzoic acid is first reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce 3-(aminomethyl)benzoyl chloride. researchgate.netuomustansiriyah.edu.iq

This intermediate acyl chloride is highly electrophilic and reacts readily with benzyl alcohol. prepchem.com The reaction is often performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. prepchem.comuomustansiriyah.edu.iq This method is typically high-yielding and proceeds under mild conditions, often at room temperature.

Key Reaction Mechanisms in Compound Formation

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Reductive amination is a powerful method for forming amines and represents a potential, though less direct, route to synthesizing the aminomethyl portion of this compound. masterorganicchemistry.comgoogle.com This strategy would involve starting with a precursor that already contains the benzyl benzoate structure, specifically Benzyl 3-formylbenzoate .

The mechanism for reductive amination proceeds in two main stages:

Imine Formation: The carbonyl group of the aldehyde (Benzyl 3-formylbenzoate) reacts with an amine source, such as ammonia, to form an imine (or the corresponding iminium ion under acidic conditions). masterorganicchemistry.comnih.gov This is a reversible reaction that involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. masterorganicchemistry.com This reduction is typically achieved using a selective reducing agent that does not readily reduce the starting aldehyde or the ester group. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov Catalytic hydrogenation over a metal catalyst like palladium, platinum, or nickel can also be employed. nih.govresearchgate.net

This approach provides a versatile method for creating the primary amine functionality found in the target molecule from an aldehyde precursor. nih.govorganic-chemistry.org

| Reducing Agent | Substrate Type | Key Features | Reference(s) |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selectively reduces imines in the presence of carbonyls. | masterorganicchemistry.comnih.gov |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild and effective; often used for less nucleophilic amines. | masterorganicchemistry.comnih.gov |

| Catalytic Hydrogenation (H₂, Metal Catalyst) | Aldehydes, Ketones | Can be used with various catalysts (e.g., Ni, Co, Au); conditions can be optimized for selectivity. | nih.govresearchgate.net |

Table 2. Common Reducing Agents for Reductive Amination.

Esterification and Transesterification Reactions

The formation of the benzyl ester group in this compound is a key synthetic step. This can be achieved through direct esterification of 3-(aminomethyl)benzoic acid with benzyl alcohol or via transesterification.

Direct Esterification: The most common method for synthesizing esters is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. pbworks.comyoutube.com For this compound, this would involve the reaction of 3-(aminomethyl)benzoic acid with benzyl alcohol, typically catalyzed by a strong acid like sulfuric acid. youtube.comyoutube.com The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product. pbworks.com

Transesterification: An alternative route is the transesterification of a simpler ester of 3-(aminomethyl)benzoic acid, such as the methyl or ethyl ester, with benzyl alcohol. This reaction is also typically catalyzed by an acid or a base.

Other Esterification Methods: Modern methods for benzyl ester synthesis that could be applicable include the use of activating agents like 2-benzyloxy-1-methylpyridinium triflate, which allows for the esterification of carboxylic acids under mild conditions. nih.gov

A summary of general esterification reaction conditions is presented in the table below.

| Method | Reactants | Catalyst/Reagent | Conditions |

| Fischer-Speier Esterification | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Reflux |

| Transesterification | Ester, Alcohol | Acid or Base | Varies |

| Pyridinium-based | Carboxylic Acid, 2-Benzyloxy-1-methylpyridinium triflate | Triethylamine | Mild |

Amidation Reactions and Formation of Secondary Amides

The primary amino group in this compound allows for the formation of a wide range of secondary amides through amidation reactions. This functionalization is crucial for creating derivatives with diverse properties.

Amides are generally synthesized by reacting an amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). libretexts.org In the context of this compound, the amino group can react with various acylating agents to yield N-substituted amide derivatives. For instance, reaction with an acyl chloride would proceed readily to form the corresponding amide.

Alternatively, direct amidation of a carboxylic acid with this compound can be achieved using coupling agents that activate the carboxylic acid. nih.gov Catalytic methods, such as the use of niobium(V) oxide, have been shown to be effective for the direct amidation of esters with amines, a reaction that could potentially be adapted for this system. researchgate.net Furthermore, visible-light photoredox catalysis presents a modern approach for the amidation of benzylic alcohols with amines, which could be conceptually applied to derivatives of the target molecule. nih.gov

Reductions of Amide Functionalities

While specific examples for the reduction of amide derivatives of this compound are not prevalent in the literature, the general principles of amide reduction are well-established. Amides can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). If this compound were first converted to a secondary amide via acylation of its amino group, this new amide functionality could then be reduced. This two-step process would effectively lead to a secondary amine derivative of the original molecule.

The choice of reducing agent is critical to avoid the reduction of the benzoate ester group. Milder reducing agents or selective reaction conditions might be necessary to achieve the desired transformation.

Alkylation and Acylation Processes

The primary amino group of this compound is a key site for synthetic modification through alkylation and acylation reactions.

Alkylation: N-alkylation of the amino group can introduce various alkyl or arylmethyl substituents. Reductive amination is a common method for this transformation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. umich.edu For example, reacting this compound with an aldehyde would initially form an imine, which is then reduced in situ to the secondary amine. arkat-usa.org Hydrogen-borrowing catalysis is a more modern and atom-economical approach for the N-alkylation of amines with alcohols. nih.gov

Acylation: As discussed in the amidation section (2.3.3), acylation of the amino group is a straightforward process to form amides. This is typically achieved using acyl chlorides or anhydrides. researchgate.net These reactions are generally high-yielding and allow for the introduction of a wide array of functional groups.

The table below summarizes some potential alkylation and acylation reactions for this compound.

| Reaction Type | Reagent | Product Type |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| Acylation | Acyl Chloride/Anhydride | Secondary Amide |

Cyclization Reactions in Derivative Synthesis

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of heterocyclic compounds. The amino group, in particular, can participate in various cyclization reactions.

For instance, derivatives of this compound could be used in multi-component reactions to construct complex heterocyclic scaffolds. beilstein-journals.org The amino group can act as a nucleophile in intramolecular or intermolecular cyclizations to form rings. For example, after appropriate modification of the molecule to introduce a second reactive site, the amino group could participate in the formation of lactams, benzodiazepines, or other nitrogen-containing heterocycles.

While direct examples involving this compound are scarce, the principles of heterocyclic synthesis from aniline (B41778) and benzylamine (B48309) derivatives are well-documented and can be applied by analogy. nih.govbeilstein-journals.orgyoutube.com

Catalytic Approaches in Synthesis

Catalysis is integral to the efficient and environmentally benign synthesis of this compound and its derivatives. Catalysts are employed in esterification, amidation, alkylation, and other key transformations.

The synthesis of benzyl benzoate, a structurally related compound, often utilizes catalysts. For instance, the esterification of benzoic acid with benzyl alcohol can be catalyzed by solid acid catalysts. unesp.br Phase transfer catalysts are also employed in the synthesis of benzyl benzoate from benzyl chloride and sodium benzoate, which can improve reaction rates and yields. google.com For amidation reactions, various metal-based catalysts, including copper and niobium complexes, have been developed to promote the formation of the amide bond under milder conditions. nih.govresearchgate.net

Application of Specific Catalysts (e.g., Solid Acid Catalysts)

Solid acid catalysts offer several advantages in organic synthesis, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions compared to strong mineral acids.

In the context of synthesizing this compound, a solid acid catalyst could be employed for the esterification of 3-(aminomethyl)benzoic acid with benzyl alcohol. A sulfonated silica (B1680970) gel, for example, has been shown to be an effective catalyst for the Fischer-Speier esterification of benzoic acid and benzyl alcohol. unesp.br Another example is the use of a composite oxide catalyst containing Zr, Cu, Al, Zn, B, and a rare-earth element for the synthesis of benzyl benzoate from benzoic acid and toluene. google.com

Biocatalytic Route Scouting in Related Syntheses

Biocatalysis offers an attractive and sustainable alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. For the synthesis of this compound and related compounds, several biocatalytic strategies can be envisioned.

One key area of exploration is the use of enzymes for the reduction of nitroaromatic compounds. Nitroreductases (NR) are enzymes that can selectively reduce aryl nitro groups to the corresponding anilines. acs.orggoogle.com This biocatalytic reduction can be performed under ambient temperature and pressure in aqueous buffer systems, offering a green alternative to chemical hydrogenation which often requires high pressures and temperatures, and the use of heavy metal catalysts. acs.orgresearchgate.netnih.gov For instance, a nitroreductase could be employed to reduce a suitable nitro-precursor of this compound.

Another significant application of biocatalysis is in the enzymatic synthesis of esters. Lipases are a class of enzymes widely used for esterification and transesterification reactions. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net The enzymatic synthesis of benzyl esters, such as benzyl acetate (B1210297) and benzyl benzoate, has been successfully demonstrated using lipases like Candida antarctica lipase (B570770) B (CALB). mdpi.comresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net These reactions can be carried out in organic solvents or in solvent-free systems, and the use of immobilized enzymes allows for easy separation and reuse of the biocatalyst. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.net A potential biocatalytic route for this compound could therefore involve the lipase-catalyzed esterification of 3-(aminomethyl)benzoic acid with benzyl alcohol.

The following table presents research findings on the enzymatic synthesis of a related compound, benzyl acetate, which illustrates the potential of biocatalysis for the production of benzyl esters.

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion Yield (%) | Reference |

| Candida antarctica lipase B | Vinyl acetate | Isooctane | 37 | 72 | ~90 | mdpi.com |

| Immobilized Candida antarctica lipase B (Novozym 435) | Acetic Anhydride | Heptane | 40 | 24 | >95 | |

| Immobilized Candida antarctica lipase B (CALB) on chitosan-polyphosphate beads | Vinyl acetate | Hexane | 50 | 48 | ~97 | nih.govmdpi.comresearchgate.net |

This data highlights the high conversion yields that can be achieved under mild reaction conditions using enzymatic catalysis for the synthesis of benzyl esters. Similar approaches could be developed for the target molecule, this compound.

Chemical Transformations and Reactivity Profiles

Hydrolysis Reactions of the Ester Moiety

The ester moiety of Benzyl (B1604629) 3-(aminomethyl)benzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 3-(aminomethyl)benzoic acid and benzyl alcohol. This transformation can be catalyzed by either acid or base.

A comparative study on the hydrolysis rates of various benzyl esters in alcoholic potassium hydroxide (B78521) solution revealed the following order of increasing reaction rates: salicylate (B1505791) < benzoate (B1203000) < stearate (B1226849) < cinnamate (B1238496) < acetate (B1210297) < succinate (B1194679) < fumarate. researchgate.net This suggests that the electronic and steric environment around the ester group significantly impacts its lability.

Table 1: Factors Influencing the Rate of Ester Hydrolysis

| Factor | Effect on Hydrolysis Rate | Rationale |

| Electron-withdrawing groups on the benzoate ring | Increase | Enhance the electrophilicity of the carbonyl carbon. google.com |

| Electron-donating groups on the benzoate ring | Decrease | Reduce the electrophilicity of the carbonyl carbon. google.com |

| Steric hindrance around the ester | Decrease | Hinders the approach of the nucleophile to the carbonyl carbon. |

Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a key site of reactivity, readily participating in a variety of chemical transformations.

The aminomethyl group of Benzyl 3-(aminomethyl)benzoate can be readily acylated to form amides. This reaction typically involves treatment with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. nih.gov For example, the reaction of benzylamine (B48309) with acetyl chloride yields N-benzylacetamide. fchemicals.com

The synthesis of benzyl 3-(acetylamino)benzoate, a derivative of the target compound, is achieved through the esterification of 3-(acetylamino)benzoic acid with benzyl alcohol, highlighting the compatibility of the amide functionality with esterification conditions. evitachem.com Alternatively, direct acylation of the aminomethyl group of this compound can be performed. The reaction of benzylamine with isopropenyl acetate in acetonitrile (B52724) has been shown to produce N-benzylacetamide. google.com

Table 2: Common Acylating Agents for Amines

| Acylating Agent | Byproduct | Conditions |

| Acyl Chloride (e.g., Acetyl Chloride) | HCl | Typically requires a base (e.g., pyridine, triethylamine) to scavenge HCl. nih.gov |

| Acid Anhydride (e.g., Acetic Anhydride) | Carboxylic Acid | Often performed with or without a catalyst. |

| Isopropenyl Acetate | Acetone | Can proceed in various organic solvents. google.com |

Primary amines, such as the aminomethyl group in this compound, can reversibly react with carbon dioxide (CO2) to form carbamic acids. In the absence of other bases, the carbamic acid can be deprotonated by another molecule of the amine to form an ammonium (B1175870) carbamate (B1207046) salt. researchgate.net

The formation of carbamic acid can serve as a transient protecting group for the amine. For instance, in a competitive acylation experiment, benzylamine was effectively protected from reacting with isopropenyl acetate in the presence of CO2 and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.com The stability and reactivity of the formed carbamic acid are influenced by the solvent and the presence of other bases. In strong hydrogen-bonding solvents like DMSO and DMF, the carbamic acid of benzylamine is stabilized. researchgate.net

The basicity of the aminomethyl group allows it to participate in proton transfer reactions. The gas-phase basicity (GB) and proton affinity (PA) are measures of the intrinsic basicity of a molecule in the absence of solvent effects. The proton affinity of benzylamine has been reported, providing a quantitative measure of its ability to accept a proton in the gas phase. evitachem.comresearchgate.net In the gas phase, the basicity of amines generally follows the order: tertiary > secondary > primary > ammonia, due to the electron-donating effect of the alkyl groups. researchgate.netnih.gov

In solution, the basicity is also influenced by solvation effects. The ammonium ion formed upon protonation of the aminomethyl group can be stabilized by solvation. The study of proton transfer in related systems, such as the fragmentation of protonated benzylamines in mass spectrometry, reveals complex mechanisms involving intramolecular proton transfer from the aromatic ring to the nitrogen atom. researchgate.net

Modifications and Derivatization Strategies

The aminomethyl group serves as a versatile handle for the synthesis of a wide array of derivatives through N-substitution reactions.

The nitrogen atom of the aminomethyl group can be functionalized through various N-substitution reactions, including N-alkylation and N-arylation.

N-Alkylation: The aminomethyl group can be alkylated using alkyl halides. For example, benzylamine reacts with isopropyl chloride to form isopropylbenzylamine. researchgate.net Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. researchgate.net Furthermore, catalytic N-alkylation of amines with alcohols has been achieved using various metal catalysts, offering a greener alternative to traditional methods. nih.govchemicalbook.com

N-Arylation: The aminomethyl group can undergo N-arylation with aryl halides or other arylating agents, typically catalyzed by transition metals like palladium or copper. A general method for the N-arylation of amino acid esters with aryl triflates using a palladium precatalyst has been developed, which could be applicable to this compound. orientjchem.orgthieme.de

The synthesis of various N-substituted benzamide (B126) derivatives has been reported, highlighting the broad scope of modifications possible at the amino group. rsc.orgnih.gov For instance, a method for the synthesis of N-substituted benzimidazoquinazolinones involves the N-alkylation of an aminophenyl intermediate with various alkyl and benzyl bromides.

Aromatic Ring Modifications and Substitutions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The aminomethyl and benzyl ester groups influence the position and rate of these substitutions. The electronic properties of substituents on the benzyl group can affect the rate of hydrogenolysis. For instance, the presence of electron-donating groups, such as methyl or methoxy (B1213986) groups on the benzene ring, can suppress hydrogenolysis. researchgate.net This effect is attributed to the electronic properties of the substituents rather than steric hindrance. researchgate.net

Ester Cleavage and Formation of Carboxylic Acid Derivatives

The benzyl ester group in this compound can be cleaved to yield the corresponding carboxylic acid, 3-(aminomethyl)benzoic acid. This transformation is commonly achieved through catalytic hydrogenation, where the benzyl group is removed. organic-chemistry.orgorganic-chemistry.org For example, palladium on carbon (Pd/C) is an effective catalyst for the hydrogenolysis of benzyl esters. organic-chemistry.org The use of inhibitors like ammonia, pyridine, or ammonium acetate can allow for the selective hydrogenation of other functional groups while preserving the benzyl ester. organic-chemistry.org

Alternatively, the benzyl ester can be transformed into other esters, amides, and anhydrides. A one-pot method utilizing ferric(III) chloride as a catalyst and α,α-dichlorodiphenylmethane as a chlorinating agent can convert benzyl esters into acid chloride intermediates. rsc.org These intermediates can then react with various nucleophiles such as alcohols, amines, and carboxylic acids to form the desired derivatives in high yields under mild conditions. rsc.org

Specific Named Reactions and Their Application to this compound Chemistry

The functional groups present in this compound make it a suitable substrate for several named reactions, enabling the formation of new carbon-nitrogen and carbon-oxygen bonds.

Buchwald-Hartwig C-N Bond and C-O Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds between aryl halides or sulfonates and amines. wikipedia.orgorganic-chemistry.orgacsgcipr.org Given that this compound possesses a primary amine, it can theoretically participate as the amine coupling partner with various aryl or heteroaryl halides. This reaction is known for its wide substrate scope and functional group tolerance. wikipedia.org The development of various generations of catalyst systems has expanded the utility of this reaction to a broad range of amines and coupling partners under mild conditions. wikipedia.org Variations of the Buchwald-Hartwig reaction also allow for the formation of carbon-oxygen bonds, producing aryl ethers from alcohols and aryl halides. wikipedia.org

Catalytic Hydrogenation

Catalytic hydrogenation is a key reaction for modifying this compound. As mentioned previously, the benzyl ester can be cleaved via hydrogenolysis to produce 3-(aminomethyl)benzoic acid and toluene (B28343). organic-chemistry.orgorganic-chemistry.org This reaction is typically carried out using a palladium on carbon catalyst. organic-chemistry.org Furthermore, catalytic transfer hydrogenation offers a milder alternative for removing the benzyl group, which can be advantageous when other sensitive functional groups are present. organic-chemistry.org The choice of catalyst and reaction conditions can be tuned to achieve selective transformations. For instance, manganese-based catalysts have been explored for the hydrogenation of methyl benzoate to benzaldehyde, suggesting that similar strategies could be applied to modify the ester group of this compound. mdpi.comresearcher.liferesearchgate.net Copper-based catalysts have also been shown to be effective for the hydrogenation of methyl benzoate to benzyl alcohol. researchgate.net

Chan-Lam Coupling Reaction

The Chan-Lam coupling reaction provides a method for forming aryl carbon-heteroatom bonds, typically between boronic acids and amines or alcohols, using a copper catalyst. organic-chemistry.orgbeilstein-journals.org The primary amine of this compound makes it a suitable substrate for Chan-Lam amination. organic-chemistry.orgchemrxiv.org This reaction is advantageous as it can often be performed at room temperature in the presence of air. organic-chemistry.org Recent advancements have expanded the scope of this reaction to include the coupling of benzylic boronic esters with anilines, demonstrating its versatility in forming alkyl C-N bonds. organic-chemistry.orgchemrxiv.org Mechanistic studies suggest that the reaction can proceed through a single-electron process involving a radical intermediate. organic-chemistry.org

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound to produce a β-aminocarbonyl compound, also known as a Mannich base. organic-chemistry.orgorganicreactions.orgnih.gov The primary amine of this compound can participate in this reaction. The reaction proceeds through the formation of an iminium ion from the amine and the aldehyde, which then reacts with the enol form of the carbonyl compound. organic-chemistry.orgyoutube.com The Mannich reaction is a valuable tool for synthesizing complex nitrogen-containing molecules and has been utilized in the synthesis of various pharmaceutical compounds. nih.govnih.gov

Based on a comprehensive review of available scientific literature, there are no specific documented instances of the chemical compound This compound being utilized as a component in the Petasis reaction.

The Petasis reaction is a versatile multi-component reaction that involves an amine, a carbonyl compound, and an organoboronic acid to synthesize substituted amines, including α-amino acids. wikipedia.orgorganic-chemistry.org While a wide variety of primary and secondary amines have been successfully employed in this transformation, specific research findings detailing the use of this compound in this context are not present in the surveyed literature.

Therefore, the generation of a detailed article section with specific research findings and data tables for the Petasis reaction of this compound is not possible at this time.

Structural Characterization Methodologies

Spectroscopic Analysis in Research

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of a molecule. The following techniques are critical for the characterization of Benzyl (B1604629) 3-(aminomethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, NOESY, HSQC)

¹H NMR Spectroscopy is used to determine the number and environment of hydrogen atoms in a molecule.

Aromatic Protons: The protons on the benzyl ring and the 3-substituted benzene (B151609) ring would appear in the downfield region, typically between δ 7.2 and 8.0 ppm. The substitution pattern on the benzoate (B1203000) ring would lead to a complex splitting pattern.

Benzylic Protons (-O-CH₂-Ph): The two protons of the benzylic methylene (B1212753) group would be expected to show a singlet at approximately δ 5.3 ppm.

Aminomethyl Protons (-CH₂-NH₂): The methylene protons adjacent to the amino group would likely appear as a singlet around δ 3.8-4.0 ppm.

Amine Protons (-NH₂): The two protons of the primary amine would give rise to a broad singlet, the chemical shift of which is variable and concentration-dependent, typically in the range of δ 1.5-3.0 ppm.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, around δ 166 ppm.

Aromatic Carbons: The aromatic carbons of both the benzyl and benzoate rings would appear in the range of δ 127-138 ppm. The carbon attached to the ester oxygen and the carbon attached to the aminomethyl group would have distinct chemical shifts due to the different substituents.

Benzylic Carbon (-O-CH₂-Ph): The carbon of the benzylic methylene group is anticipated to have a chemical shift of approximately δ 67 ppm.

Aminomethyl Carbon (-CH₂-NH₂): The carbon of the aminomethyl group would likely be found around δ 46 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl 3-(aminomethyl)benzoate

| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CH | 7.2 - 8.0 | 127 - 138 |

| -O-CH₂ -Ph | ~5.3 | ~67 |

| -CH₂ -NH₂ | 3.8 - 4.0 | ~46 |

| -NH₂ | 1.5 - 3.0 (broad) | - |

| C=O | - | ~166 |

2D NMR Spectroscopy (NOESY and HSQC) would be employed for unambiguous assignment of the proton and carbon signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would reveal through-space correlations between protons that are in close proximity, helping to confirm the connectivity and stereochemistry of the molecule. For instance, correlations between the benzylic protons and the adjacent aromatic protons of the benzyl group would be expected.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

N-H Stretching: The primary amine group (-NH₂) would exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups will appear just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the ester carbonyl (C=O) group is anticipated around 1720 cm⁻¹.

C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group will likely show a strong band in the 1100-1300 cm⁻¹ range.

N-H Bending: The N-H bending vibration of the primary amine is expected around 1600 cm⁻¹.

Interactive Table: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O Stretch (Ester) | ~1720 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| N-H Bend | ~1600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The benzene rings in this compound act as chromophores. The UV-Vis spectrum, typically run in a solvent like methanol (B129727) or ethanol, would be expected to show absorption maxima (λ_max) characteristic of the substituted benzene rings. Aromatic compounds typically exhibit two main absorption bands: a strong primary band around 200-220 nm and a weaker secondary band (B-band) around 250-280 nm. researchgate.net The exact positions of these bands are influenced by the substituents on the rings.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a crucial technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₅H₁₅NO₂), HRMS would be used to confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) or a protonated species ([M+H]⁺). This experimental value would be compared to the calculated exact mass to confirm the elemental composition.

Crystallographic Investigations

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information of a molecule in the solid state.

Single Crystal X-ray Diffraction Studies

Structural Analysis of this compound Remains Elusive

A comprehensive analysis of the chemical compound this compound, with a specific focus on its structural characterization, cannot be completed at this time due to a lack of publicly available crystallographic data. Extensive searches for primary research literature detailing the crystal structure, supramolecular interactions, and Hirshfeld surface analysis of this specific molecule have not yielded the necessary scientific findings.

While the principles of these analytical techniques are well-established in chemical research, their application and the resulting detailed findings—including data on crystal packing and quantitative analysis of intermolecular forces—are specific to each compound. Methodologies such as single-crystal X-ray diffraction are required to determine the precise three-dimensional arrangement of molecules in a solid state. This experimental data is the foundation for analyzing crystal packing, identifying supramolecular synthons (recurring interaction patterns), and performing computational studies like Hirshfeld surface analysis, which quantifies the various intermolecular contacts that stabilize the crystal lattice.

General searches confirm the existence of this compound as a chemical entity, and it is listed in various chemical supplier databases. Furthermore, related benzoate compounds have been the subject of detailed crystallographic studies, which often reveal complex networks of hydrogen bonds and other non-covalent interactions that dictate their solid-state architecture. However, such findings cannot be extrapolated to accurately describe this compound.

Without access to a published crystal structure or associated crystallographic information file (CIF) for this compound, any discussion on its specific crystal packing and Hirshfeld surface analysis would be purely speculative and would not meet the standards of scientific accuracy. The generation of the requested detailed research findings and data tables for the following sections is therefore not possible:

Hirshfeld Surface Analysis for Intermolecular Interactions

Further research, specifically the successful crystallization of this compound and its analysis via X-ray diffraction, would be required to generate the specific content requested.

Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular method for calculating the properties of molecules due to its favorable balance between accuracy and computational cost.

Geometry optimization is a computational procedure to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For Benzyl (B1604629) 3-(aminomethyl)benzoate, geometry optimization would determine the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A comprehensive conformational analysis of Benzyl 3-(aminomethyl)benzoate would identify the various possible conformers and their relative energies, providing insight into the molecule's flexibility and the most populated shapes it adopts under different conditions.

While specific studies on the conformational analysis of this compound are not readily found, a study on a related compound, 2,5-dimethyl-benzyl benzoate (B1203000), revealed a significant energy barrier for the rotation of the ester group. A similar analysis for this compound would be crucial for understanding its molecular dynamics and interactions.

The electronic properties of a molecule, such as its dipole moment and polarizability, can be accurately calculated using DFT. These properties are crucial for understanding the molecule's interactions with other molecules and with external electric fields.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, an FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

Note: The table above is illustrative of the data that would be generated from an FMO analysis. Specific values for this compound are not available in the cited literature.

Computational vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and twisting of bonds. This analysis is invaluable for confirming the structure of a synthesized compound and for understanding its intramolecular dynamics. A theoretical vibrational analysis of this compound would provide a predicted spectrum that could be compared with experimental data to validate its structure.

DFT calculations can be used to compute various chemical descriptors that provide a quantitative assessment of a molecule's reactivity. These descriptors, often referred to as global reactivity descriptors, are derived from the energies of the frontier molecular orbitals.

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | χ2/(2η) | A measure of the energy lowering of a system when it accepts electrons. |

Note: This table illustrates the types of reactivity descriptors that can be calculated. Specific values for this compound require dedicated computational studies.

These parameters would help in understanding the chemical nature of this compound, predicting its behavior in chemical reactions, and assessing its potential for various applications.

For chemical reactions involving this compound, DFT can be used to locate the transition state structures. A transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate and mechanism. By mapping the potential energy surface of a reaction, computational chemists can elucidate the step-by-step pathway of a chemical transformation, providing insights that are often difficult to obtain through experimental methods alone. For instance, studies on the hydrolysis of benzyl chlorides have utilized DFT to investigate the transition from SN1 to SN2 reaction mechanisms. A similar approach could be applied to reactions involving this compound to understand its reaction kinetics and pathways.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to model and mimic the behavior of molecules. These methods can provide insights into the dynamic nature of molecules and their interactions with their environment.

While specific molecular modeling and simulation studies focused solely on this compound are not prevalent in the literature, these techniques are routinely applied to similar molecules. Such studies would involve creating a computational model of the molecule and its surroundings (e.g., a solvent) and then using classical mechanics to simulate the motion of the atoms over time. This can be used to study processes like protein-ligand binding, diffusion, and the conformational changes of the molecule in different environments. For a molecule like this compound, molecular dynamics simulations could be employed to understand its behavior in biological systems or as part of a larger chemical system.

Molecular Docking Investigations

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein or enzyme receptor. This technique is instrumental in drug design for forecasting the binding affinity and mode of action of a compound.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in available research, the methodology has been widely applied to structurally similar compounds, such as benzyl-benzoate and benzyl-urea analogs. researchgate.netresearchgate.net These studies typically involve preparing a three-dimensional structure of the target protein, often obtained from a repository like the Protein Data Bank, and computationally placing the ligand (the compound of interest) into the protein's active site. nih.gov The primary goals are to identify key interactions, such as hydrogen bonds and hydrophobic interactions, and to calculate a "docking score," which estimates the binding affinity. researchgate.netajchem-a.com For related benzyl derivatives, docking studies have been performed against various targets, including protein tyrosine kinases (EGFR), HIV-1 reverse transcriptase, and phosphodiesterase-5 (PDE5), illustrating the broad applicability of this approach to understand potential enzyme inhibition. researchgate.netnih.govajchem-a.com

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules over time. This method provides a more dynamic picture of the ligand-receptor complex, assessing its stability and conformational changes.

As with molecular docking, specific MD simulation results for this compound are not prominent in the literature. However, the utility of this technique is well-established. MD simulations can validate the stability of binding poses predicted by docking, analyze the flexibility of the active site, and calculate binding free energies. nih.gov For instance, studies on other novel heterocyclic compounds have used MD simulations to confirm that the ligand remains stably bound within the active site of its target enzyme, interacting with critical amino acid residues throughout the simulation period. nih.gov This type of analysis provides crucial information on the durability and nature of the molecular interactions governing the compound's potential biological activity.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that quantify the physical, chemical, or structural properties of a molecule. They are essential for developing quantitative structure-activity relationships (QSAR) and for predicting a compound's pharmacokinetic properties.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is defined as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. wikipedia.org It is a critical predictor of a drug's ability to permeate cell membranes. The calculated TPSA for this compound is 52.3 Ų. nih.gov

Generally, compounds with a TPSA greater than 140 Ų are considered to have poor cell membrane permeability. wikipedia.org For a compound to cross the blood-brain barrier and act on the central nervous system, a TPSA of less than 90 Ų is typically required. wikipedia.orgresearchgate.net The value for this compound falls well below these thresholds, suggesting it is likely to exhibit good membrane permeability and potential for CNS penetration. researchgate.net

| Molecular Descriptor | Predicted Value | Significance |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | Predicts good cell membrane permeability. |

Molar Refractivity

Rotatable Bonds Analysis

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. This descriptor is a key factor in predicting oral bioavailability, as excessive flexibility can lead to a significant entropic penalty upon binding to a receptor, reducing binding affinity. A rotatable bond is generally defined as any single bond, not in a ring, that is connected to a non-hydrogen atom.

This compound has 6 rotatable bonds. It is generally accepted that compounds with 10 or fewer rotatable bonds have a higher probability of good oral bioavailability. Therefore, the value for this compound is within the favorable range for a potential orally administered therapeutic agent.

| Molecular Descriptor | Predicted Value | Significance |

| Rotatable Bonds | 6 | Indicates good conformational flexibility and a higher probability of oral bioavailability. |

Applications in Advanced Chemical Research

Role as a Synthetic Intermediate in Complex Molecule Construction

The unique arrangement of the aminomethyl and benzyl (B1604629) benzoate (B1203000) functionalities makes this compound a strategic starting point for constructing more complex molecules. The primary amine serves as a nucleophile or a site for amide bond formation, while the benzyl ester can be deprotected under mild hydrogenolysis conditions to reveal a carboxylic acid, enabling further derivatization. This differential reactivity is key to its utility as a synthetic intermediate.

Intermediates for Design of Receptor Tyrosine Kinase Inhibitors

Receptor tyrosine kinases (RTKs) are crucial cell signaling proteins, and their inhibition is a key strategy in cancer therapy. While the core structure of Benzyl 3-(aminomethyl)benzoate contains motifs common in kinase inhibitors, a direct role as a synthetic intermediate for specific, named RTK inhibitors is not extensively documented in publicly available scientific literature. Research in this area often focuses on related structures, such as 4-(aminomethyl)benzamide (B1271630) derivatives, which have been designed and evaluated as potential anticancer agents targeting RTKs like EGFR and HER-2. The general synthetic utility of the aminomethylbenzoate scaffold suggests its potential in this field, but specific examples originating from the this compound isomer are not prominently reported.

Precursors for Prodrug Design (e.g., improved delivery characteristics)

The design of prodrugs is a critical strategy to improve the physicochemical properties and delivery characteristics of pharmaceutical agents. This compound represents a scaffold that is highly relevant for this application. Specifically, (aminomethyl)benzoate esters have been successfully employed to create water-soluble prodrugs of molecules with poor aqueous solubility, such as the antiviral drug acyclovir (B1169).

In a notable study, various N-substituted 3- and 4-(aminomethyl)benzoate esters of acyclovir were synthesized to enhance its parenteral administration. researchgate.net These prodrugs demonstrated significantly increased water solubility in weakly acidic solutions and high stability, allowing for long-term storage. researchgate.net Crucially, they were designed to be biolabile, undergoing rapid enzymatic hydrolysis in human plasma to release the active parent drug. The rate of this hydrolysis was found to be highly dependent on the substitution pattern on the benzene (B151609) ring. researchgate.net The study highlighted that the position of the aminomethyl group (meta or para) relative to the ester moiety significantly influences the rate of cleavage in plasma. researchgate.net This principle underscores the importance of this compound as a precursor, as its specific isomeric structure is a key determinant of the prodrug's activation kinetics.

The following table summarizes the properties of related aminomethylbenzoate ester prodrugs of acyclovir, illustrating the impact of the scaffold on drug delivery characteristics.

| Prodrug Derivative | Solubility | Stability in Solution | Half-life in 80% Human Plasma (minutes) |

|---|---|---|---|

| 3-(N,N-Dimethylaminomethyl)benzoate of Acyclovir | High | High | 57 |

| 4-(N,N-Dimethylaminomethyl)benzoate of Acyclovir | High | High | 2.5 |

| 3-(N,N-Dipropylaminomethyl)benzoate of Acyclovir | High | High | 10 |

| 4-(1-Pyrrolidinylmethyl)benzoate of Acyclovir | High | High | 0.8 |

Building Blocks for Quinazolinedione Core Structures

Quinazolinedione and its derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of these core structures typically involves the condensation of anthranilic acid derivatives with various reagents. While this compound possesses amine and ester functionalities, its direct use as a building block in the primary synthesis of quinazolinedione cores is not a commonly reported synthetic route in the chemical literature. Standard synthetic pathways more frequently utilize precursors like 2-aminobenzonitriles or 2-aminobenzamides.

Synthesis of Aminomethyl Derivatives with Specific Scaffolds

As a primary amine, the aminomethyl group of this compound is a versatile handle for synthesizing a variety of derivatives. It can readily undergo reactions such as acylation, alkylation, and reductive amination to attach diverse structural motifs. This makes it a useful building block for creating libraries of compounds with specific scaffolds for screening in drug discovery. For example, the related compound 4-amino-3-(aminomethyl)benzoic acid has been utilized as a trifunctional scaffold for the synthesis of peptidomimetics and for applications in combinatorial chemistry. researchgate.net The benzyl ester of the 3-aminomethyl isomer provides an orthogonal protecting group strategy for similar synthetic campaigns, allowing for selective deprotection and further functionalization of the carboxylic acid after the amine has been modified.

Development of Derivatives for Catalysis Research

The development of novel catalysts is essential for advancing chemical synthesis. Bifunctional molecules are often incorporated into catalyst structures, such as ligands for metal centers or as components of organocatalysts. The amine and ester groups of this compound offer potential anchoring points for catalyst assembly. However, specific applications of derivatives of this compound in catalysis research are not widely documented.

Incorporation into Catalyst Components for Polymerization

In the field of polymerization, catalyst components play a crucial role in determining the properties of the resulting polymer. The benzyl ester group, in particular, has been shown to influence polymerization processes. For instance, studies on the chemoenzymatic polymerization of amino acid monomers have revealed that the presence of a benzyl ester group can enhance substrate affinity and broaden the substrate specificity of the protease catalyst. While this demonstrates the general utility of the benzyl ester moiety in polymerization contexts, there are no specific reports detailing the incorporation of this compound itself into catalyst components for polymerization reactions.

Investigation in Materials Science Research (e.g., Polymer Synthesis)

Development of Polymeric Amine Derivatives

This compound can theoretically serve as a key building block in the development of polymeric amine derivatives, most notably polyamides. The bifunctional nature of the molecule, possessing both an amine and a carboxylate (in ester form), allows it to undergo polymerization reactions.

Polycondensation Reactions:

The primary route for the polymerization of this compound would be through polycondensation reactions. In a self-condensation reaction, the amino group of one monomer molecule could react with the benzyl ester group of another. This reaction would proceed with the elimination of benzyl alcohol, leading to the formation of an amide linkage between the monomer units. The repetition of this process would result in a linear polyamide chain.

This type of polymerization is analogous to the synthesis of other polyamides from aminobenzoate derivatives. For instance, research on the chain-growth condensation polymerization of other amino-benzoate monomers has demonstrated the successful synthesis of well-defined polyamides. mdpi.comnih.gov While the specific conditions for the polymerization of this compound would need to be experimentally determined, the fundamental principles of polycondensation would apply.

The resulting polymer, a poly(m-benzamide) derivative, would feature repeating units of 3-(aminomethyl)benzoyl. The presence of the amide groups would impart specific properties to the polymer, such as high thermal stability and mechanical strength, characteristic of aromatic polyamides (aramids).

Potential Properties and Characteristics of Derived Polymers:

The theoretical polymeric derivatives of this compound would possess a unique combination of properties stemming from their aromatic and amide character. The table below outlines some of the anticipated properties of a polyamide derived from this monomer, based on the characteristics of structurally similar polymers.

| Property | Anticipated Characteristic |

| Thermal Stability | High, due to the presence of aromatic rings and strong intermolecular hydrogen bonding between amide linkages. |

| Mechanical Strength | Potentially high tensile strength and modulus, characteristic of aromatic polyamides. |

| Solubility | Likely soluble in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc), which are common solvents for polyamides. researchgate.net |

| Crystallinity | The degree of crystallinity would depend on the polymerization conditions and subsequent processing, influencing the final mechanical and thermal properties. |

| Functionality | The presence of the secondary amine within the amide linkage of the polymer backbone provides sites for potential post-polymerization modification, allowing for the tuning of properties. |

Research Findings on Analogous Systems:

Studies on the synthesis of copolybenzamides through chain-growth condensation polymerization of related aminobenzoate monomers have produced well-defined copolymers with controlled molecular weights and narrow molecular weight distributions. mdpi.comnih.gov These findings suggest that a controlled polymerization of this compound could also yield polymers with predictable and tailored properties. The ability to control the polymer architecture is crucial for its application in advanced materials.

Furthermore, research into functional polymers has highlighted the versatility of amine-containing polymers. Polymeric amines can be synthesized through various routes, including the modification of existing polymers like poly(vinyl benzyl chloride). researchgate.net The direct polymerization of a monomer like this compound offers a more direct pathway to incorporating amine functionality into the polymer backbone.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Green Chemistry Approaches

The development of sustainable and efficient synthetic methods is a cornerstone of modern chemistry. Future research on Benzyl (B1604629) 3-(aminomethyl)benzoate should prioritize the exploration of greener and more innovative synthetic strategies.

Enzymatic Synthesis: Biocatalysis offers a mild and highly selective alternative to traditional chemical synthesis. nih.gov Future investigations could focus on the use of lipases for the enzymatic esterification of 3-(aminomethyl)benzoic acid with benzyl alcohol. rjptonline.orgbohrium.comresearchgate.net Research has demonstrated the successful synthesis of benzyl benzoate (B1203000) and other benzyl esters using immobilized lipases, often in solvent-free systems or with greener solvents. rjptonline.orgresearchgate.net Key areas for exploration would include screening different lipases (e.g., from Candida antarctica or Thermomyces lanuginosus), optimizing reaction parameters such as temperature and substrate molar ratios, and developing efficient downstream processing for product isolation. rjptonline.orgresearchgate.net The potential for regioselective enzymatic acylation, should the amino group be unprotected, also warrants investigation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. nih.gov Its application to the synthesis of Benzyl 3-(aminomethyl)benzoate could significantly improve efficiency. Studies on the microwave-assisted synthesis of related aminobenzoate esters and Schiff bases have shown dramatic reductions in reaction times from hours to minutes. nih.govunimelb.edu.aukg.ac.rs Future work could systematically evaluate different microwave parameters (power, temperature, time) and the use of eco-friendly "wetting" reagents or ionic liquids as catalysts to further enhance the green credentials of the synthesis. nih.govkg.ac.rs

Flow Chemistry: Continuous flow processing provides numerous advantages over batch synthesis, including enhanced safety, superior heat and mass transfer, and easier scalability. amazonaws.commdpi.com The synthesis of this compound is well-suited for a flow chemistry approach. Both esterification and amination reactions have been successfully intensified using continuous flow reactors. nih.govmdpi.comrsc.org A future research direction could involve designing a telescoped flow process where the formation of the benzyl ester from 3-(aminomethyl)benzoic acid and benzyl alcohol, or the reduction of a corresponding nitrile or azide (B81097) precursor to the amine, occurs in a continuous, automated fashion. This would not only improve efficiency but also allow for the safe handling of any potentially hazardous intermediates. mdpi.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | High selectivity, mild conditions, reduced waste. nih.gov | Screening of lipases, optimization of reaction conditions, solvent-free systems. rjptonline.orgbohrium.com |

| Microwave-Assisted | Rapid reaction rates, increased yields, energy efficiency. nih.gov | Optimization of microwave parameters, use of green catalysts. nih.govunimelb.edu.au |

| Flow Chemistry | Enhanced safety, scalability, process intensification. amazonaws.commdpi.com | Development of continuous esterification and amination protocols, telescoped synthesis. nih.govmdpi.com |

Exploration of Diverse Chemical Transformations and Reactivity

The unique bifunctionality of this compound—possessing both an electrophilic center at the ester carbonyl and a nucleophilic primary amine—opens a vast landscape for chemical transformations. A systematic exploration of its reactivity is a crucial future direction.

Chemoselective Reactions: A key challenge and opportunity lies in the chemoselective transformation of either the amino or the ester group while leaving the other intact. The primary aminomethyl group is expected to be more nucleophilic than the aromatic ring, allowing for selective N-acylation, N-alkylation, or condensation reactions to form imines. google.com Future studies should focus on developing robust protocols for these transformations under mild conditions that prevent transesterification or amidation at the ester site. Conversely, the benzyl ester can be targeted for transformations. For instance, catalytic ferric chloride has been used for the direct conversion of benzyl esters into other esters, amides, and anhydrides. rsc.org Investigating the applicability of such methods to this compound, potentially requiring temporary protection of the amine, would be a valuable endeavor.

Reactivity of the Benzyl Ester: The benzyl ester moiety is not merely a protecting group but an active participant in various reactions. It is susceptible to nucleophilic attack and can undergo catalytic hydrogenolysis to yield the corresponding carboxylic acid. Future work could explore ruthenium-catalyzed benzylic substitution reactions, where the benzyl group is displaced by stabilized carbon nucleophiles, allowing for C-C bond formation at the benzylic position. rsc.org The reactivity of benzyl esters can be significantly different from that of simpler alkyl esters, and a detailed kinetic and mechanistic study of these transformations would be highly informative.

Derivatization of the Aromatic Ring: While the existing functional groups are the most reactive sites, the aromatic ring itself can be a platform for further functionalization through electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation). The directing effects of the existing meta-substituted aminomethyl and ester groups would guide the position of new substituents, leading to a diverse library of polysubstituted aromatic compounds. Understanding the regioselectivity of these reactions would be a key objective.

Advanced Computational Studies on Molecular Interactions and Dynamics

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental design. For this compound, several computational avenues remain unexplored.

Molecular Docking and QSAR: The aminobenzoate scaffold is a known pharmacophore found in various biologically active compounds. bohrium.comresearchgate.netnih.govufms.br Future research should employ molecular docking studies to predict the binding modes of this compound and its derivatives with various biological targets, such as enzymes like acetylcholinesterase or butyrylcholinesterase. researchgate.netufms.br Such studies have been successfully applied to other aminobenzoic acid derivatives to guide the design of more potent inhibitors. researchgate.netresearchgate.netufms.br Combining docking results with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models could elucidate the key structural features required for bioactivity and enable the rational design of new, more effective therapeutic agents. researchgate.netufms.br

Intermolecular Interaction Studies: Investigating the non-covalent interactions of this compound is crucial for understanding its properties in condensed phases and its potential for self-assembly or crystal engineering. The primary amine can act as a hydrogen bond donor, while the ester carbonyl is a hydrogen bond acceptor. Computational analysis can map the molecular electrostatic potential (MEP) to identify regions of positive and negative potential, predicting how the molecule will interact with itself and with other molecules. researchgate.net

Design and Synthesis of New Classes of Derivatives for Specific Research Applications

The true potential of this compound lies in its use as a versatile building block for the synthesis of novel derivatives with tailored functions.

Medicinal Chemistry Scaffolds: The aminobenzoic acid framework is a privileged structure in drug discovery. amazonaws.commdpi.com Derivatives can be designed and synthesized as potential therapeutic agents. For example, by reacting the aminomethyl group with various aldehydes, a library of Schiff base derivatives could be generated and screened for antibacterial or anticancer activity, a strategy that has proven successful for related compounds. nih.govmdpi.com Furthermore, the aminobenzoate core is present in cholinesterase inhibitors developed for Alzheimer's disease. bohrium.comresearchgate.netnih.govufms.br Synthesizing amides and sulfonamides from the primary amine of this compound could yield new candidates for neurodegenerative disease research.

Functional Polymer Monomers: The bifunctional nature of the molecule makes it an attractive monomer for the synthesis of functional polymers. The primary amine can participate in polymerization reactions, for instance, through polycondensation or by initiating ring-opening polymerizations. The benzyl ester group could be carried into the polymer backbone, or it could be deprotected post-polymerization to yield a poly(carboxylic acid), offering a route to stimuli-responsive or water-soluble materials. Research on using anthranilic acid (2-aminobenzoic acid) as a comonomer has shown that the carboxylic acid group can improve the properties of conducting polymers like polyaniline. mdpi.com A similar strategy could be employed with this compound to create novel functional materials.

Probes and Linkers in Chemical Biology: The distinct reactivity of the amino and ester groups allows for the molecule's use as a linker in bioconjugation chemistry. The amino group can be attached to a biomolecule (like a protein or peptide), while the ester can be modified with a reporter group (like a fluorophore) or another molecule of interest. The benzyl ester offers the advantage of being cleavable under specific, mild conditions (hydrogenolysis), allowing for the controlled release of the conjugated species.

| Derivative Class | Potential Application | Synthetic Strategy |

| Schiff Bases/Amides | Medicinal Chemistry (e.g., antibacterial, cholinesterase inhibitors). nih.govnih.gov | Condensation of the amine with aldehydes; acylation of the amine. |

| Polyamides/Polyimines | Materials Science (e.g., functional polymers, responsive materials). mdpi.com | Polycondensation reactions involving the amine group. |

| Bioconjugates | Chemical Biology (e.g., cleavable linkers, molecular probes). | Sequential modification of the amine and ester functionalities. |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Benzyl 3-(aminomethyl)benzoate in a laboratory setting?

- Answer : this compound can be synthesized via esterification of 3-(aminomethyl)benzoic acid with benzyl alcohol under acidic catalysis (e.g., concentrated H2SO4 or p-toluenesulfonic acid). Reaction conditions typically involve refluxing in anhydrous toluene or dichloromethane for 6–12 hours, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Alternative routes may employ coupling reagents like DCC/DMAP in non-polar solvents .

- Table 1 : Comparison of Synthesis Routes

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid-catalyzed esterification | H2SO4 | Toluene | 65–75 | ≥95 |

| DCC/DMAP coupling | DCC/DMAP | DCM | 80–85 | ≥98 |

Q. What safety precautions are necessary when handling this compound?

- Answer : Based on structural analogs like benzyl benzoate, use impervious gloves (nitrile), lab coats, and chemical goggles. Work in a fume hood to avoid inhalation of vapors. Store in a cool, dry place away from oxidizing agents. In case of skin contact, wash immediately with soap and water. Emergency eyewash stations must be accessible .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), ester carbonyl (δ 165–170 ppm), and aminomethyl group (δ 2.8–3.5 ppm).

- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm<sup>-1</sup>) and N–H bends (~3300 cm<sup>-1</sup>).

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]<sup>+</sup> at m/z 256.1218 (calculated for C15H15NO2).

- HPLC : Monitor purity using a C18 column (mobile phase: acetonitrile/water) .

Advanced Research Questions

Q. How does the aminomethyl substituent influence the reactivity of this compound in nucleophilic reactions?

- Answer : The electron-donating aminomethyl group enhances nucleophilic attack at the ester carbonyl by stabilizing transition states through hydrogen bonding. For example, in hydrolysis reactions, the aminomethyl group increases susceptibility to base-catalyzed saponification (e.g., NaOH/EtOH) compared to unsubstituted benzyl benzoate. Computational studies (DFT) suggest a 15–20% reduction in activation energy due to resonance stabilization .

Q. How can researchers resolve discrepancies in reported yields when synthesizing this compound via different methods?

- Answer : Discrepancies often arise from side reactions (e.g., benzyl alcohol dimerization or aminomethyl group oxidation). Mitigation strategies:

- Use inert atmospheres (N2/Ar) to prevent oxidation.

- Optimize stoichiometry (e.g., 1.2:1 benzyl alcohol to acid ratio).

- Monitor reaction progress via TLC or in situ IR. Conflicting yields (e.g., 65% vs. 85%) may reflect differences in purification methods—re-crystallization vs. chromatography .

Q. What are the potential biological targets of this compound based on its structural analogs?